Physicochemical properties of 3-Bromo-2-(bromomethyl)-1-benzothiophene
Physicochemical properties of 3-Bromo-2-(bromomethyl)-1-benzothiophene
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 3-Bromo-2-(bromomethyl)-1-benzothiophene
Executive Summary
3-Bromo-2-(bromomethyl)-1-benzothiophene is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its bifunctional nature, featuring both a reactive benzylic bromide and a less reactive aryl bromide, makes it a versatile synthetic intermediate for the construction of complex molecular architectures. The benzothiophene core is a well-established pharmacophore found in numerous biologically active compounds, lending potential pharmacological relevance to derivatives of this molecule.[1] This guide provides a comprehensive analysis of the known and predicted physicochemical properties of 3-Bromo-2-(bromomethyl)-1-benzothiophene, outlines a logical synthetic pathway, explores its key chemical reactivities, and details essential safety and handling protocols. The content herein is synthesized from available data on the target molecule and closely related structural analogs to provide a robust and practical resource for laboratory professionals.
Molecular Profile and Physicochemical Properties
The foundational characteristics of a compound dictate its behavior in both chemical reactions and biological systems. This section details the structural and physical properties of 3-Bromo-2-(bromomethyl)-1-benzothiophene.
Chemical Structure and Identifiers
Precise identification is critical for regulatory compliance, database searches, and unambiguous scientific communication.
| Identifier | Value | Source |
| IUPAC Name | 3-bromo-2-(bromomethyl)-1-benzothiophene | PubChem[2] |
| Molecular Formula | C₉H₆Br₂S | PubChem[2] |
| Molecular Weight | 306.02 g/mol | Amerigo Scientific[3] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(S2)CBr)Br | PubChem[2] |
| InChI Key | BUNOEEYYSRWYIJ-UHFFFAOYSA-N | PubChem[2] |
Physicochemical Data
While direct experimental data for this specific molecule is sparse, properties can be inferred from structurally similar compounds. The presence of two bromine atoms and an aromatic system suggests it is a solid at room temperature with low aqueous solubility.
| Property | Value / Observation | Justification / Analog Data |
| Appearance | Expected to be a solid (e.g., crystalline powder) | 3-(Bromomethyl)-1-benzothiophene is a solid.[4] |
| Melting Point | Not experimentally determined. Likely >100 °C. | The related 3-Bromomethyl-5-chloro-2-benzothiophene has a melting point of 136 °C (409 K).[5] |
| Boiling Point | Not applicable (likely decomposes at high temp.) | High molecular weight solids often decompose before boiling at atmospheric pressure. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., Chloroform, Dichloromethane, THF). | 3-Bromo-1-benzothiophene is sparingly soluble in water (0.14 g/L).[6] |
Spectroscopic Profile
Spectroscopic analysis is essential for structure verification and purity assessment. Below are the predicted and expected spectral characteristics.
| Technique | Predicted/Expected Data | Source / Rationale |
| Mass Spec. (MS) | Monoisotopic Mass: 303.8557 Da. Predicted adducts: [M+H]⁺ at 304.86298 m/z, [M+Na]⁺ at 326.84492 m/z. | Predicted by computational methods on PubChem.[2] The isotopic pattern would be characteristic of a dibrominated compound. |
| ¹H NMR | Aromatic region (approx. 7.2-8.0 ppm, multiplet, 4H); Methylene protons (-CH₂Br, approx. 4.8 ppm, singlet, 2H). | Based on the chemical structure and data from analogous compounds like 3-Bromomethyl-5-chloro-2-benzothiophene, which shows a singlet at 4.82 ppm for the CH₂Br protons.[5] |
| ¹³C NMR | Aromatic carbons (approx. 120-140 ppm); Methylene carbon (-CH₂Br, approx. 30-35 ppm). | Based on general chemical shift ranges and data for related bromomethylated aromatics.[7] |
| Infrared (IR) | C-H stretching (aromatic, ~3100-3000 cm⁻¹); C=C stretching (aromatic, ~1600-1450 cm⁻¹); C-Br stretching (~600-500 cm⁻¹). | Based on standard IR correlation tables for the functional groups present. |
Synthesis and Purification
A reliable synthetic route is paramount for obtaining high-purity material for research and development. While no direct synthesis is published, a logical and robust pathway can be proposed based on established organosulfur chemistry.
Rationale for Synthetic Strategy
The proposed synthesis begins with a commercially available precursor, 2-methyl-1-benzothiophene, and proceeds in two key steps. This strategy leverages the distinct reactivity of the benzothiophene ring system and the benzylic methyl group.
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Electrophilic Aromatic Bromination: The thiophene ring of the benzothiophene system is electron-rich and preferentially undergoes electrophilic substitution at the 3-position.[8]
-
Radical Benzylic Bromination: The methyl group at the 2-position can be selectively halogenated via a free-radical pathway, which does not significantly affect the already brominated aromatic ring under appropriate conditions.[9][10]
Proposed Synthetic Pathway
The following diagram illustrates the proposed two-step synthesis.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from methodologies for similar transformations.[10][11][12]
Step 1: Synthesis of 3-Bromo-2-methyl-1-benzothiophene
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Setup: To a solution of 2-methyl-1-benzothiophene (1.0 eq) in a 1:1 mixture of chloroform and acetic acid, cool the reaction vessel to 0 °C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.2 eq) portion-wise over 1-2 hours, maintaining the temperature below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with chloroform and wash successively with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.[11]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Synthesis of 3-Bromo-2-(bromomethyl)-1-benzothiophene
-
Setup: Dissolve the crude 3-bromo-2-methyl-1-benzothiophene (1.0 eq) in a suitable solvent such as carbon tetrachloride or n-heptane.[10]
-
Initiator Addition: Add NBS (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) and irradiate with a bulb (e.g., 200W) to initiate the radical reaction.[10] Continue refluxing for 4-6 hours, monitoring by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Purification and Characterization
-
Purification: The final product is best purified by column chromatography on silica gel, using a non-polar eluent system such as a hexane/ethyl acetate gradient.
-
Characterization: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the obtained data with the expected values detailed in Section 1.3.
Chemical Reactivity and Applications
The synthetic value of 3-Bromo-2-(bromomethyl)-1-benzothiophene stems from its two distinct C-Br bonds, which can be functionalized selectively.
Analysis of Reactive Centers
-
C2-Bromomethyl Group: This is a benzylic bromide, making it highly susceptible to nucleophilic substitution (Sₙ2) reactions.[13] It is the more reactive of the two sites towards a wide range of nucleophiles.
-
C3-Bromo Group: This is an aryl bromide. It is relatively unreactive towards classical nucleophilic substitution but is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[6][8]
This difference in reactivity allows for a stepwise and controlled elaboration of the molecular scaffold.
Key Reaction Pathways
The diagram below illustrates the principal transformations possible with this building block.
Caption: Differential reactivity of the two bromide positions.
Utility in Drug Discovery and Materials Science
The benzothiophene nucleus is a "privileged scaffold" in medicinal chemistry, appearing in drugs with diverse activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1]
-
Medicinal Chemistry: This compound serves as an excellent starting point for building libraries of novel drug candidates. The bromomethyl handle can be used to link the benzothiophene core to other pharmacophores or to introduce functional groups that modulate solubility and cell permeability. The aryl bromide allows for the introduction of diverse substituents to probe structure-activity relationships (SAR) at the 3-position.
-
Materials Science: Thiophene-based molecules are fundamental components of organic semiconductors. The functional handles on this molecule allow for its incorporation into larger conjugated systems for applications in organic electronics.[14]
Safety, Handling, and Storage
Given the lack of a specific Safety Data Sheet (SDS) for the title compound, precautions must be based on data from analogous hazardous materials.
Hazard Assessment
-
Toxicity: Brominated organic compounds can be harmful if swallowed, inhaled, or absorbed through the skin. Assume the compound is toxic.
-
Irritation: It is expected to be a skin, eye, and respiratory tract irritant.[15] Direct contact should be avoided.
-
Reactivity: Stable under normal conditions, but may be sensitive to light and strong bases at elevated temperatures.[8]
Recommended Handling Procedures
All manipulations should be performed in a certified chemical fume hood.[16]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[17]
-
Engineering Controls: Ensure adequate ventilation to minimize inhalation exposure.[17]
-
Handling: Avoid creating dust or aerosols. Use appropriate tools (spatulas) for solid transfers.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[15] For eye contact, rinse cautiously with water for several minutes.[15] If inhaled, move to fresh air.[15] Seek medical attention in all cases of exposure.
Storage and Stability
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[17] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) in a dark container is recommended.[8]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.
Conclusion
3-Bromo-2-(bromomethyl)-1-benzothiophene is a high-value synthetic intermediate with significant potential for researchers. Its key attributes—a privileged benzothiophene core and two differentially reactive bromide handles—provide a flexible platform for creating novel molecules. While specific experimental data on the compound is limited, a clear profile of its properties, reactivity, and synthesis can be constructed from established chemical principles and data from related structures. Adherence to stringent safety protocols is essential when handling this compound. This guide serves as a foundational resource to enable its effective and safe utilization in the laboratory.
References
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The Royal Society of Chemistry. (2012). Supporting information - Electronic Supplementary Material (ESI) for Physical Chemistry Chemical Physics. Available at: [Link]
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Organic Chemistry Portal. Synthesis of benzothiophenes. Available at: [Link]
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Yuan, Y.-Q., et al. (2006). 3-Bromomethyl-5-chloro-2-benzothiophene. Acta Crystallographica Section E: Crystallographic Communications, E62, o77–o78. Available at: [Link]
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PubChem. 3-bromo-2-(bromomethyl)-1-benzothiophene. Available at: [Link]
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PubChemLite. 3-bromo-2-(bromomethyl)-1-benzothiophene. Available at: [Link]
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Amerigo Scientific. 2-Bromo-3-(bromomethyl)-1-benzothiophene. Available at: [Link]
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Al-dujaili, L. H., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules, 27(1), 133. Available at: [Link]
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MDPI. (2024). Modulation of Properties in[17]Benzothieno[3,2-b][17]benzothiophene Derivatives through Sulfur Oxidation. Available at: [Link]
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